molecular formula C13H17Cl2NO B3046621 [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol CAS No. 1261235-70-4

[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B3046621
CAS No.: 1261235-70-4
M. Wt: 274.18
InChI Key: BQAILLXPFQMCTH-UHFFFAOYSA-N
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Description

[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol is a chemical compound that features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a hydroxymethyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with similar structures, such as 2,5-dichloro-1,4-benzenediol, have been shown to affect pathways like the wnt signaling pathway, cell adhesion molecules, actin cytoskeleton regulation, purine metabolism, aminoacyl-trna biosynthesis, and arginine and proline metabolism .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might also have cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol. For instance, exposure to tris(1,3-dichloro-2-propyl) phosphate, a structurally similar compound, has been shown to affect growth and reproduction of Tetrahymena thermophila by targeting the ribosome . This suggests that environmental factors could similarly influence the action of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl chloride: A precursor in the synthesis of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol.

    3,4-Dichlorobenzyl alcohol: A structurally similar compound with a hydroxyl group instead of a piperidine ring.

    1-(3,4-Dichlorobenzyl)piperazine: Another piperidine derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a hydroxymethyl group, which confer specific chemical and biological properties. Its structural features allow it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAILLXPFQMCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212374
Record name 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-70-4
Record name 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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